1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-11-15-6-3-13(17-11)21-12-4-8-18(9-12)14(20)10-19-7-2-5-16-19/h2-3,5-7,12H,4,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLGXLCHWUQEMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
A Mitsunobu reaction or direct nucleophilic substitution is employed to attach the pyrimidine moiety to pyrrolidine. For example, 2-methylpyrimidin-4-ol reacts with 3-hydroxypyrrolidine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to yield 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine.
Table 1: Reaction Conditions for Pyrimidine-Pyrrolidine Ether Formation
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| 2-Methylpyrimidin-4-ol, DEAD, PPh₃ | DMF, 0°C to RT, 12 h | 78% |
Acylation of Pyrrolidine Nitrogen
The pyrrolidine nitrogen is functionalized with a bromoacetyl group to enable subsequent substitution.
Bromoacetylation
3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine reacts with bromoacetyl bromide in the presence of a base (e.g., triethylamine) to form 1-(2-bromoacetyl)-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine.
Table 2: Bromoacetylation Parameters
| Reagent | Solvent | Base | Time | Yield |
|---|---|---|---|---|
| Bromoacetyl bromide | DCM | Et₃N | 2 h | 85% |
Substitution with Pyrazole
The bromoethanone intermediate undergoes nucleophilic substitution with pyrazole to install the final heterocyclic moiety.
SN2 Displacement
1-(2-Bromoacetyl)-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine reacts with pyrazole in dimethylformamide (DMF) using potassium carbonate as a base, yielding the target compound.
Table 3: Pyrazole Substitution Optimization
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 6 h | 72% |
Characterization and Validation
Critical analytical data confirm successful synthesis:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, pyrimidine-H), 7.82 (d, pyrazole-H), 4.21 (m, pyrrolidine-OCH₂).
- HPLC Purity : >98% (C18 column, MeOH:H₂O = 70:30).
Challenges and Mitigation
Regioselectivity in Pyrazole Substitution
Competing reactions at pyrazole N-1 vs. N-2 positions are mitigated by steric hindrance (e.g., bulky bases).
Chemical Reactions Analysis
Reactivity of the Ethanone Moiety
The ketone group at position 1 of the ethanone backbone participates in nucleophilic additions and condensations. Key reactions include:
a. Nucleophilic Addition Reactions
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Grignard Reagents : The ketone reacts with organomagnesium halides to form tertiary alcohols. For example, methylmagnesium bromide yields 1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-ol.
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Hydride Reductions : Sodium borohydride or lithium aluminum hydride reduces the ketone to a secondary alcohol, forming 1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethanol .
b. Condensation Reactions
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Hydrazone Formation : Reacts with hydrazines to generate hydrazones, as seen in analogous pyrazolyl ethanones (e.g., 1-(1H-pyrazol-4-yl)ethanone forms hydrazones with phenylhydrazine) .
-
Schiff Base Synthesis : Condenses with primary amines (e.g., aniline) to form imines under acidic conditions .
Pyrrolidine Nitrogen Reactivity
The pyrrolidine nitrogen undergoes alkylation and acylation due to its nucleophilic character:
Pyrimidine Ring Modifications
The 2-methylpyrimidin-4-yl ether is susceptible to:
-
Electrophilic Aromatic Substitution : Nitration or sulfonation at activated positions (e.g., C5) under HNO₃/H₂SO₄ or SO₃ conditions.
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Nucleophilic Displacement : The ether oxygen can act as a leaving group in SN2 reactions with strong nucleophiles (e.g., NaN₃ in DMSO) .
Pyrazole Ring Reactivity
The 1H-pyrazole moiety undergoes:
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N-Alkylation : Reacts with alkyl halides (e.g., CH₃CH₂Br) in the presence of NaH to form N-alkylpyrazolium salts .
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Cycloadditions : Participates in Huisgen azide-alkyne cycloadditions (click chemistry) with terminal alkynes .
Ether Linkage Cleavage
The pyrimidine-pyrrolidine ether bond is labile under acidic or basic conditions:
Cyclization Reactions
The compound’s multifunctional structure enables intramolecular cyclizations:
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Lactam Formation : Heating with POCl₃ induces ketone-to-amide cyclization, generating a pyrrolo[1,2-a]pyrimidine derivative .
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Thiazole Synthesis : Reaction with thiosemicarbazide and α-haloketones yields thiazole-fused hybrids, as demonstrated in analogous pyrazolyl ethanones .
Catalytic Transformations
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Cross-Couplings : Suzuki-Miyaura coupling of halogenated pyrimidine derivatives (if halogen substituents are introduced) with aryl boronic acids .
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Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering electronic properties .
Stability Under Reaction Conditions
Critical parameters for maintaining integrity:
-
Temperature : Decomposition observed >120°C in polar aprotic solvents (e.g., DMF).
-
pH : Stable in neutral conditions but degrades in strongly acidic (pH <2) or basic (pH >10) media .
Analytical Characterization
Key techniques for monitoring reactions:
Scientific Research Applications
Preliminary studies indicate that this compound may interact with various biological pathways, although specific targets remain largely unidentified. The presence of functional groups suggests potential interactions with enzymes or receptors involved in signaling pathways.
Medicinal Chemistry
The compound serves as a scaffold for the development of new therapeutic agents. Its structural components are conducive to modifications that can enhance biological activity against various diseases.
Case Study: Pyrazolo[3,4-b]pyridines
Research has shown that derivatives of pyrazolo[3,4-b]pyridines exhibit significant biological activities, including anti-inflammatory and anticancer properties. The incorporation of the pyrazole moiety from the compound may provide similar therapeutic benefits .
Antimicrobial Activity
Studies on related compounds have demonstrated promising antibacterial and antifungal activities. For instance, derivatives containing pyrimidine and pyrazole structures have been evaluated for their efficacy against common pathogens like Staphylococcus aureus and Escherichia coli .
Table: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Pathogen | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | Moderate |
| Compound B | Escherichia coli | High |
| Compound C | Candida albicans | Low |
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : Often targets enzymes and receptors involved in key biological processes, such as kinases and G-protein coupled receptors (GPCRs).
Pathways Involved: : Modulates signaling pathways, including MAPK/ERK and PI3K/Akt, which are crucial for cell growth and survival.
Comparison with Similar Compounds
Structural Analogs and Key Modifications
The following compounds share core structural elements (pyrrolidine, pyrimidine, or pyrazole) but differ in substituents, influencing their physicochemical and pharmacological profiles.
Structural and Functional Insights
Substituent Effects on Binding Affinity Compound 11A (): The benzodiazolyl-piperidinyl-oxy group may enhance target engagement through π-π stacking and hydrogen bonding. However, its higher molecular weight (507.58 vs. 340.39) could reduce bioavailability . BI-5232 (): The imidazopyridine substituent improves metabolic stability compared to pyrimidine, as evidenced by its lower yield (22%) suggesting synthetic complexity .
Synthetic Accessibility
- Analogs like 50e () and BI-5232 () are synthesized via reductive amination or nucleophilic substitution, with yields ranging from 22–55%. The target compound’s simpler structure may allow higher synthetic efficiency .
Pharmacokinetic Implications The patent compound () includes a methanesulfonyl group, which enhances solubility and target specificity via sulfonamide-protein interactions .
Biological Activity
The compound 1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one is a synthetic organic molecule that has garnered interest for its potential biological activities. Its structure incorporates a pyrrolidine ring, a pyrazole moiety, and a pyrimidine derivative, suggesting a diverse range of interactions within biological systems. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H19N3O2
- Molecular Weight : 297.358 g/mol
- IUPAC Name : 1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethanone
The precise biological targets of this compound remain largely undefined. However, similar compounds have been shown to exhibit various modes of action, including:
- Antioxidant Activity : Compounds with pyrazole and pyrimidine structures often demonstrate significant antioxidant properties, which can mitigate oxidative stress in cells .
- Anti-inflammatory Effects : The presence of heterocyclic rings can enhance the anti-inflammatory potential by modulating inflammatory pathways .
Biological Activity Overview
This section summarizes the biological activities reported for the compound and related derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.
Study 1: Antioxidant Properties
A study assessed the antioxidant properties of pyrazole derivatives, including those similar to our compound. The results indicated that these compounds effectively scavenge free radicals, contributing to their potential use in aging and neurodegenerative diseases .
Study 2: Anti-inflammatory Activity
Research focused on the anti-inflammatory effects of pyrimidine-containing compounds revealed that they could significantly reduce inflammation markers in vitro. This suggests that our compound might also possess similar properties, warranting further investigation .
Study 3: Antimicrobial Efficacy
In a screening of various heterocyclic compounds for antimicrobial activity, derivatives of the target compound showed promising results against Gram-positive and Gram-negative bacteria. This highlights its potential as a lead compound for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
